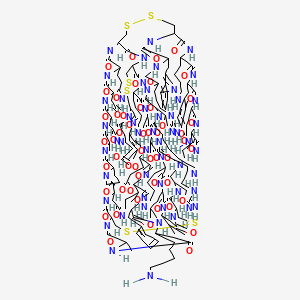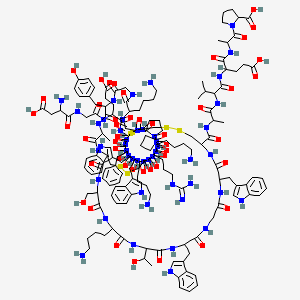
83936-23-6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the Chemical Abstracts Service number 83936-23-6 is known as β-Casomorphin (1-5), amide, bovine. This compound is a peptide derived from bovine β-Casomorphin. It has a molecular formula of C₃₁H₄₂N₆O₆S and a molecular weight of 626.77. β-Casomorphin (1-5), amide, bovine is a fragment of the milk protein casein and exhibits opioid-like activity.
Wissenschaftliche Forschungsanwendungen
β-Casomorphin (1-5), amide, bovine has several scientific research applications:
Chemistry: Used as a model peptide in studies of peptide synthesis and modification.
Biology: Investigated for its opioid-like activity and effects on the central nervous system.
Medicine: Studied for potential therapeutic applications in pain management and neurological disorders.
Industry: Utilized in the development of peptide-based drugs and as a reference standard in analytical methods.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of β-Casomorphin (1-5), amide, bovine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: The amino acids are activated using reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) and coupled to the resin-bound peptide.
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods
Industrial production of β-Casomorphin (1-5), amide, bovine follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and yield. The purification of the peptide is achieved through high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions
β-Casomorphin (1-5), amide, bovine can undergo various chemical reactions, including:
Oxidation: The methionine residue in the peptide can be oxidized to methionine sulfoxide using oxidizing agents like hydrogen peroxide.
Reduction: Disulfide bonds, if present, can be reduced to thiols using reducing agents such as dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted with other amino acids through peptide synthesis techniques.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in aqueous solution.
Reduction: Dithiothreitol in a buffered solution.
Substitution: Standard peptide synthesis reagents like DCC or DIC for coupling reactions.
Major Products Formed
Oxidation: Methionine sulfoxide-containing peptide.
Reduction: Reduced peptide with free thiol groups.
Substitution: Peptides with substituted amino acid residues.
Wirkmechanismus
β-Casomorphin (1-5), amide, bovine exerts its effects by binding to opioid receptors in the central nervous system. This binding mimics the action of endogenous opioid peptides, leading to analgesic and sedative effects. The primary molecular targets are the mu-opioid receptors, which are part of the G-protein-coupled receptor family. Activation of these receptors results in the inhibition of adenylate cyclase, reducing cyclic adenosine monophosphate (cAMP) levels and leading to decreased neuronal excitability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
β-Casomorphin (1-4), amide, bovine: A shorter peptide fragment with similar opioid activity.
β-Casomorphin (1-7), amide, bovine: A longer peptide fragment with potentially enhanced activity.
Dermorphin: A naturally occurring opioid peptide with higher potency.
Uniqueness
β-Casomorphin (1-5), amide, bovine is unique due to its specific sequence and length, which confer distinct binding affinities and activities at opioid receptors. Its shorter length compared to other casomorphins may result in different pharmacokinetic properties and receptor interactions.
Eigenschaften
CAS-Nummer |
83936-23-6 |
|---|---|
Molekularformel |
C₃₁H₄₂N₆O₆S |
Molekulargewicht |
626.77 |
Sequenz |
One Letter Code: Y-d-Ala-FPM-NH2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


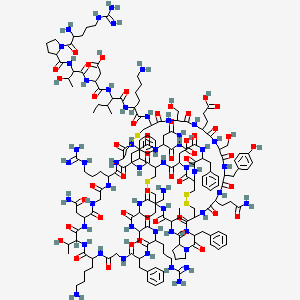
![(3S)-4-[[(2S)-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-[[(3R,6S,9S,12S,15S)-12-benzyl-9-[3-(diaminomethylideneamino)propyl]-15-(1H-imidazol-5-ylmethyl)-6-(1H-indol-3-ylmethyl)-5,8,11,14,17,20-hexaoxo-1-thia-4,7,10,13,16,19-hexazacyclotricosane-3-carbonyl]amino]-4-oxobutanoic acid](/img/structure/B612391.png)
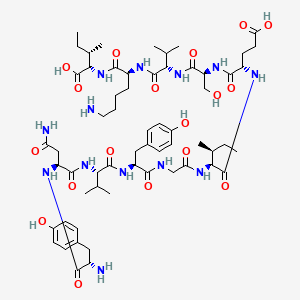
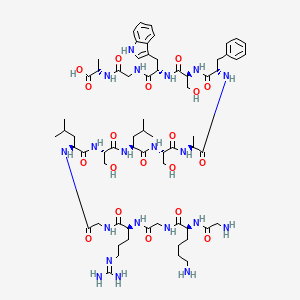
![[Ala107]-MBP (104-118)](/img/structure/B612396.png)
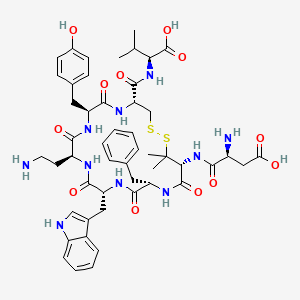
![(2S)-2-[[(4R,7S,10S,13S,16S,19R)-19-[[(2S)-2-aminopropanoyl]amino]-10-(3-aminopropyl)-16-benzyl-7-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-3-methylbutanoic acid](/img/structure/B612400.png)
![(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]acetyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-[[(2S)-1-[[(2S)-6-amino-1-[[(1S)-3-amino-1-carboxy-3-oxopropyl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B612403.png)
